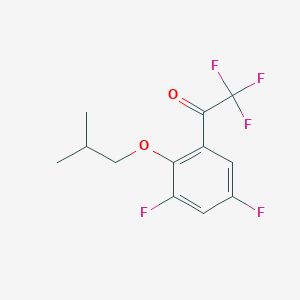
2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone is an organic compound with a unique structure that includes a butoxy group and multiple fluorine atoms attached to an acetophenone core
Méthodes De Préparation
The synthesis of 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the reaction of a fluorinated acetophenone with an appropriate butoxy reagent. One common method is to react 2,2,2,3’,5’-pentafluoroacetophenone with iso-butyl alcohol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Applications De Recherche Scientifique
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its functional groups. The butoxy group and fluorine atoms can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone can be compared with other fluorinated acetophenones, such as:
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Lacks the butoxy group, making it less versatile in certain applications.
2’-iso-Butoxy-2,2,2,5’-tetrafluoroacetophenone: Contains one less fluorine atom, which can affect its reactivity and interactions. The presence of the butoxy group and the specific arrangement of fluorine atoms in 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone makes it unique and suitable for specific applications
Propriétés
Formule moléculaire |
C12H11F5O2 |
|---|---|
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-10-8(11(18)12(15,16)17)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3 |
Clé InChI |
NJDLQRTXMGWTEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
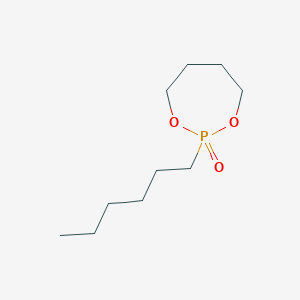
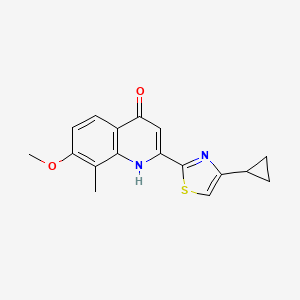
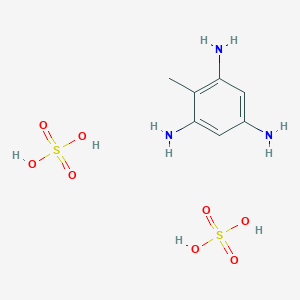

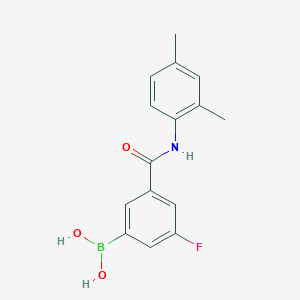
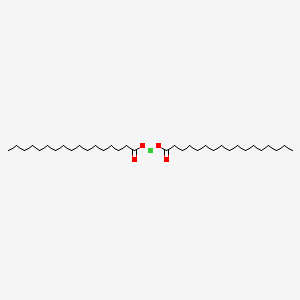
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
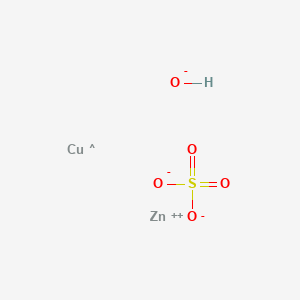
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
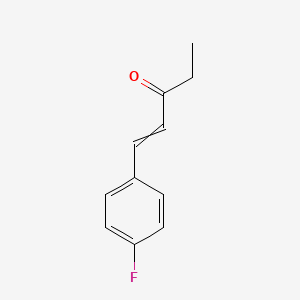
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
